Regiochemical Impact on Physicochemical Properties: Thiophen-3-yl vs. Thiophen-2-yl Isomer
Computed molecular descriptors reveal measurable differences between the target thiophen-3-yl compound and its thiophen-2-yl regioisomer. The topological polar surface area (TPSA) of the thiophen-3-yl isomer is 69.9 Ų, compared to 69.8 Ų for the thiophen-2-yl analog, while the XLogP3 lipophilicity value shifts from 2.1 (3-yl) to 2.2 (2-yl) . Although the absolute differences appear small, such variations in TPSA and logP are known to influence passive membrane permeability and oral bioavailability predictions in drug discovery contexts .
| Evidence Dimension | Computed topological polar surface area (TPSA) and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 69.9 Ų; XLogP3 = 2.1 |
| Comparator Or Baseline | Thiophen-2-yl isomer (CAS 2098039-37-1): TPSA = 69.8 Ų; XLogP3 = 2.2 |
| Quantified Difference | ΔTPSA = +0.1 Ų; ΔXLogP3 = −0.1 log units |
| Conditions | PubChem computed properties (Cactvs 3.4.8.24 and XLogP3 3.0 algorithms) |
Why This Matters
Procurement decisions for lead optimization programs should account for regioisomer-dependent differences in key drug-likeness parameters, as even small shifts in logP/TPSA can alter pharmacokinetic predictions.
- [1] PubChem computed property tables for CID 121211249 (3-yl) and CID 121211127 (2-yl). National Center for Biotechnology Information (2025). View Source
- [2] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. View Source
